molecular formula C12H8ClNO3 B1605464 1-Chloro-2-(4-nitrophenoxy)benzene CAS No. 2091-61-4

1-Chloro-2-(4-nitrophenoxy)benzene

Cat. No. B1605464
CAS RN: 2091-61-4
M. Wt: 249.65 g/mol
InChI Key: YRXPWHHZVCKCLN-UHFFFAOYSA-N
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Patent
US04156011

Procedure details

56 g (0.400 mol) of potassium carbonate and 5.6 g of purified copper are added to a lukewarm solution (≃60° C.) of 51.5 g (0.400 mol) of p-chlorophenol and 72 g (0.456 mol) of p-chloronitrobenzene in 40 ml of dimethylformamide and the mixture is then heated to the reflux temperature for 5 hours. The inorganic salts are removed by filtering the reaction mixture and the dimethylformamide is evaporated under reduced pressure. The residue is purified by crystallisation from methanol to give 83.2 g of a yellow beige powder.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
catalyst
Reaction Step One
Yield
83.2%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11](O)=[CH:10][CH:9]=1.ClC1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>CN(C)C=O.[Cu]>[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:4][C:1]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
51.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
72 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5.6 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated to the reflux temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The inorganic salts are removed
FILTRATION
Type
FILTRATION
Details
by filtering the reaction mixture
CUSTOM
Type
CUSTOM
Details
the dimethylformamide is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by crystallisation from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 83.2 g
YIELD: PERCENTYIELD 83.2%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.